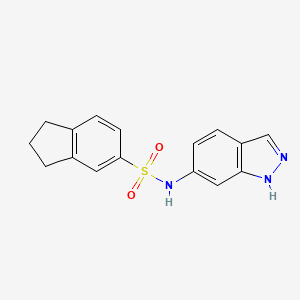
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities . This particular compound features a sulfonamide group, which is often associated with antibacterial properties.
準備方法
The synthesis of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are also employed to synthesize indazole derivatives . Industrial production methods typically optimize these reactions to achieve higher yields and purity.
化学反応の分析
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide has various scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial inhibition mechanisms.
Medicine: Its potential anticancer and anti-inflammatory activities are of interest for drug development.
Industry: The compound can be used in the development of new materials with specific properties
作用機序
The mechanism of action of N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit enzymes like phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The sulfonamide group may also contribute to its antibacterial activity by inhibiting bacterial enzymes.
類似化合物との比較
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other indazole derivatives, such as:
Niraparib: An anticancer drug used for treating ovarian cancer.
Indazole-3-carboxamide: Known for its anti-inflammatory properties.
Indazole-3-acetic acid: Used in plant growth regulation. The uniqueness of this compound lies in its combination of the indazole core with a sulfonamide group, which may enhance its antibacterial and anticancer activities
生物活性
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N3O2S with a molecular weight of approximately 313.37 g/mol. The compound features an indazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Carbonic Anhydrases (CAs) : This compound has been evaluated for its inhibitory activity against tumor-associated carbonic anhydrases (CA IX and CA XII), which play a crucial role in tumor growth and metastasis. In vitro studies have shown that certain derivatives can significantly reduce cell viability in cancer cell lines expressing these enzymes .
- Antineoplastic Activity : The compound has demonstrated potential antineoplastic properties, particularly in inhibiting the growth of various cancer cell lines such as HT-29 (colon cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. This suggests a possible application in targeting tumors with altered microenvironments .
- Trichomonacidal Activity : Related studies on indazole derivatives have reported notable trichomonacidal activity, indicating that structural modifications can enhance the efficacy against specific pathogens like Trichomonas vaginalis at low concentrations .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of this compound and its derivatives:
| Compound | Target | IC50 (μM) | Effect |
|---|---|---|---|
| 16a | CA IX | 0.5 | Inhibits cell viability in MG-63 cells |
| 16b | CA XII | 0.8 | Reduces migration in MDA-MB-231 cells |
| 16e | CA IX | 0.3 | Effective under hypoxic conditions |
These results indicate that modifications to the sulfonamide structure can lead to significant enhancements in biological activity against cancer cells.
特性
IUPAC Name |
N-(1H-indazol-6-yl)-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-22(21,15-7-5-11-2-1-3-12(11)8-15)19-14-6-4-13-10-17-18-16(13)9-14/h4-10,19H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGSMBVSKPQFKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














